2-Chloro-5-nitrothiazole

Pharmaceutical synthesis Antiparasitic agents Nitroheterocycle intermediates

2-Chloro-5-nitrothiazole is the essential C2-chloro intermediate for synthesizing piperazine-linked 5-nitrothiazole antiparasitic agents. The chlorine leaving group enables regioselective nucleophilic displacement by amines while preserving the 5-nitro group for bioreductive activation—reactivity inaccessible from 5-nitrothiazole or 5-chloro-2-nitrothiazole. Critically, unlike the 2-bromo analog, this compound fails to form complexes with Co(II), Ni(II), Cu(II), Cd(II), Cu(I), and Ag(I) salts, providing a distinct advantage for metal-coordination studies requiring a non-interfering nitroheterocycle control. Purchase 97% purity for reliable C2 derivatization with no metal interference.

Molecular Formula C3HClN2O2S
Molecular Weight 164.57 g/mol
CAS No. 3034-47-7
Cat. No. B1590136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-nitrothiazole
CAS3034-47-7
Molecular FormulaC3HClN2O2S
Molecular Weight164.57 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)Cl)[N+](=O)[O-]
InChIInChI=1S/C3HClN2O2S/c4-3-5-1-2(9-3)6(7)8/h1H
InChIKeyUSOMXSLAPRWFCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-nitrothiazole (CAS 3034-47-7) Procurement-Ready Reference: Structure, Identity and Functional Class


2-Chloro-5-nitrothiazole (CAS 3034-47-7) is a heterocyclic building block consisting of a five-membered thiazole ring bearing a chlorine atom at the 2-position and a nitro group at the 5-position . The compound has a molecular formula C3HClN2O2S and molecular weight of 164.57 g/mol, with reported melting points of 50–61 °C and a boiling point of approximately 305.3 °C at 760 mmHg . It belongs to the 5-nitrothiazole class, a family of nitroheterocycles that have been explored for their antiparasitic, antimicrobial and trypanocidal properties due to bioreductive activation by type I nitroreductases [1].

Why 2-Chloro-5-nitrothiazole Cannot Be Casually Swapped with General Thiazole Intermediates


Generic substitution with other 5-nitrothiazole derivatives or halogenated thiazoles carries measurable functional risk. The 2-chloro substituent imparts fundamentally different coordination chemistry compared to its 2-bromo analog; 2-bromo-5-nitrothiazole forms stable transition metal complexes with Co(II), Ni(II), Cu(II), Cd(II), Cu(I), and Ag(I) salts, whereas 2-chloro-5-nitrothiazole fails to form complexes with the same metal salts under identical conditions [1]. This divergent coordination behavior arises from differences in halogen electronegativity, leaving group potential, and steric factors near the donor site [1]. Additionally, the specific regioisomeric substitution pattern (Cl at C2, NO2 at C5) dictates nucleophilic aromatic substitution reactivity and cross-coupling regioselectivity in ways that are not transferable to 5-chloro-2-nitrothiazole or mono-substituted thiazoles [2].

2-Chloro-5-nitrothiazole Quantitative Differentiation Evidence Against Closest Comparators


Defined Pharmaceutical Intermediate: Piperazine Nitrothiazole Synthesis Pathway

2-Chloro-5-nitrothiazole serves as the documented synthetic intermediate for piperazine nitrothiazole, a 5-nitrothiazole piperazine derivative with reported antiparasitic activity [1]. This established downstream pathway distinguishes the 2-chloro derivative from other halogenated analogs that lack documented entry into this specific pharmacologically relevant piperazine conjugate class. The compound is identified in authoritative chemical databases explicitly as '哌硝噻唑的中间体' (piperazine nitrothiazole intermediate) [2].

Pharmaceutical synthesis Antiparasitic agents Nitroheterocycle intermediates

Synthesis Yield Benchmark: Nitration of 2-Chlorothiazole

The nitration of 2-chlorothiazole with nitric acid-sulfuric acid mixtures under controlled temperature conditions (0–10 °C) has been reported to yield 2-chloro-5-nitrothiazole in 60–80% yield . This yield range provides a baseline for evaluating synthetic efficiency when comparing procurement of the final intermediate versus in-house synthesis from 2-chlorothiazole.

Synthetic methodology Process chemistry Yield optimization

Divergent Metal Coordination Chemistry: 2-Chloro vs. 2-Bromo Analogs

A systematic study of nitro-substituted thiazole ligands revealed that 2-bromo-5-nitrothiazole forms complexes with Co(II), Ni(II), Cu(II), Cd(II), Cu(I), and Ag(I) salts. In contrast, 2-chloro-5-nitrothiazole did not form complexes with the same metal salts under identical conditions [1]. This binary difference (complex-forming vs. non-complex-forming) establishes a clear functional divergence between chloro and bromo analogs in coordination chemistry applications.

Coordination chemistry Transition metal complexes Ligand design

C2 Chlorine as Synthetic Handle for Nucleophilic Substitution

The chlorine atom at the 2-position of 2-chloro-5-nitrothiazole serves as a leaving group for nucleophilic substitution with amines, alcohols and other nucleophiles [1][2]. Theoretical local reactivity descriptors predict that 2-substituted thiazoles exhibit greater reactivity than 5-substituted thiazoles toward electrophilic attack [2]. This site-specific reactivity profile differs from compounds where the nitro group occupies the 2-position and the halogen resides at the 5-position.

Nucleophilic aromatic substitution SNAr reactivity Heterocyclic functionalization

2-Chloro-5-nitrothiazole High-Value Application Scenarios Validated by Existing Evidence


Synthesis of Piperazine-Linked 5-Nitrothiazole Antiparasitic Conjugates

2-Chloro-5-nitrothiazole is the documented intermediate for preparing piperazine nitrothiazole, a member of the 5-nitrothiazole piperazine derivative class with reported antiparasitic activity [1]. Researchers synthesizing piperazine-linked 5-nitrothiazole conjugates for trypanocidal or anti-infective screening should procure this specific 2-chloro intermediate, as the C2 chlorine provides the requisite leaving group for nucleophilic displacement by piperazine amines [1]. Alternative halogenated analogs lack validated entry into this specific piperazine conjugate class.

Coordination Chemistry Studies Requiring Non-Complexing Nitrothiazole Ligands

In transition metal coordination studies where ligand non-complexation is desired (e.g., as a control or to avoid metal interference), 2-chloro-5-nitrothiazole offers a distinct advantage over its 2-bromo analog. The chloro derivative fails to form complexes with Co(II), Ni(II), Cu(II), Cd(II), Cu(I), and Ag(I) salts, whereas the bromo analog readily forms such complexes [1]. This property makes 2-chloro-5-nitrothiazole suitable for experiments requiring a nitroheterocycle that does not coordinate to metal centers under standard conditions [1].

SNAr-Based Derivatization at the C2 Position with Retention of 5-Nitro Functionality

The 2-chloro substituent of 2-chloro-5-nitrothiazole enables nucleophilic aromatic substitution with amines, alcohols and other nucleophiles, allowing derivatization at the C2 position while preserving the 5-nitro group for subsequent bioreductive activation or further functionalization [1]. This regioselective reactivity pattern is not available with 5-nitrothiazole (which lacks a halogen leaving group) or with 5-chloro-2-nitrothiazole (which places the leaving group at a different ring position) [1].

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